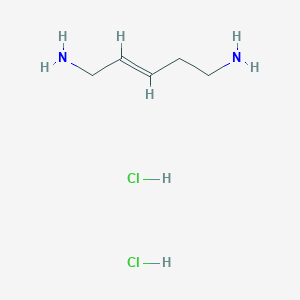![molecular formula C6H8BrN3 B2929524 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1785583-94-9](/img/structure/B2929524.png)
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H8BrN3. It is a solid substance . This compound is a derivative of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds has been reported in the literature. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom attached to the second carbon of the pyrazolopyrimidine ring system . The exact spatial arrangement of the atoms within the molecule would require more specific data such as crystallographic studies or advanced spectroscopic analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 202.05 g/mol . It is a solid at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.Aplicaciones Científicas De Investigación
Design and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines
Researchers have focused on designing pyrazolo[3,4-d]pyrimidines for their activity against specific mutations in proteins associated with diseases, such as the Bcr-Abl T315I mutant involved in leukemia. For example, Radi et al. (2013) designed and synthesized a series of 4-bromo derivatives, among which compound 2j showed promising activity against leukemic cells in vitro and in vivo, with a notable reduction in tumor volumes in mice models (Radi et al., 2013).
Synthesis and Antitumor Activity of Pyrazolopyrimidine Derivatives
The synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides and their biological activities have been explored, showing potential antiviral and antitumor properties. Compounds synthesized demonstrated significant activity against certain viruses and tumor cells, including leukemia, highlighting the therapeutic potential of these derivatives (Cottam et al., 1984).
Structural Adjustment in Nucleic Acids
Adjustment of base pair stability in nucleic acids using pyrazolo[3,4-d]pyrimidine derivatives has been studied. He et al. (2003) found that replacing the dA-residue with pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleosides significantly stabilizes the dA-dT base pair, harmonizing the stability between dA-dT and dG-dC pairs, which can have implications in genetic engineering and drug design (He et al., 2003).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and explored their cytotoxic and 5-lipoxygenase inhibition activities. Some compounds exhibited potent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Applications
Kanakaraju et al. (2013) synthesized novel fused pyranochromene-containing tetrazoles with pyrimidinethiones, pyrimidines, and diazepines. These compounds were evaluated for their antimicrobial activity, showing promising results against pathogenic bacterial strains and fungi, indicating their potential as antimicrobial agents (Kanakaraju et al., 2013).
Safety and Hazards
The safety and hazards associated with “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” would depend on various factors including its physical and chemical properties, how it is handled, stored and disposed of. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
Direcciones Futuras
The future directions for research on “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. It could also involve studying its reactivity under different conditions, or modifying its structure to create new compounds with desired properties .
Mecanismo De Acción
Target of Action
It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine derivatives can act as adenine mimetics, binding to the atp-binding sites of proteins .
Mode of Action
Given its potential as an adenine mimetic, it may interact with its targets by binding to atp-binding sites, thereby potentially influencing the activity of these proteins .
Result of Action
One study suggests that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine can inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .
Propiedades
IUPAC Name |
2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGUAHCUOIFZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NN2C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)


![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)
![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2929459.png)
![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2929464.png)
